molecular formula C17H18FN3O4S B3681692 1-[(4-fluorophenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine

1-[(4-fluorophenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine

Cat. No.: B3681692
M. Wt: 379.4 g/mol
InChI Key: KGXRUUXQRYDPCP-UHFFFAOYSA-N
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Description

1-[(4-fluorophenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine is a complex organic compound with the molecular formula C({17})H({18})FN({3})O({4})S This compound features a piperazine ring substituted with a 4-fluorophenylsulfonyl group and a 3-nitrobenzyl group

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-4-[(3-nitrophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O4S/c18-15-4-6-17(7-5-15)26(24,25)20-10-8-19(9-11-20)13-14-2-1-3-16(12-14)21(22)23/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXRUUXQRYDPCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-fluorophenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine typically involves multiple steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the 4-Fluorophenylsulfonyl Group: This step involves the sulfonylation of the piperazine ring using 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the 3-Nitrobenzyl Group: The final step is the alkylation of the piperazine nitrogen with 3-nitrobenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to improve efficiency and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reagent addition) is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-[(4-fluorophenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products

    Reduction of the Nitro Group: 1-[(4-fluorophenyl)sulfonyl]-4-(3-aminobenzyl)piperazine.

    Substitution of the Fluorine Atom: Various substituted phenyl derivatives depending on the nucleophile used.

    Hydrolysis of the Sulfonyl Group: Corresponding sulfonic acids and piperazine derivatives.

Scientific Research Applications

1-[(4-fluorophenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine depends on its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, the nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with protein residues.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-chlorophenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine: Similar structure but with a chlorine atom instead of fluorine.

    1-[(4-fluorophenyl)sulfonyl]-4-(3-aminobenzyl)piperazine: Reduction product of the nitro compound.

    1-[(4-fluorophenyl)sulfonyl]-4-(3-methylbenzyl)piperazine: Methyl group instead of nitro group.

Uniqueness

1-[(4-fluorophenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine is unique due to the combination of its fluorophenylsulfonyl and nitrobenzyl groups, which confer distinct chemical reactivity and biological activity. The presence of both electron-withdrawing and electron-donating groups in the molecule allows for diverse interactions and applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(4-fluorophenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine
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